BenchChemオンラインストアへようこそ!

N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Choose this compound to secure a unique azetidine-based scaffold that is unmatched by common piperidine or pyrrolidine alternatives. Its defined spatial and electronic environment at the hinge region is critical for target engagement. With balanced CNS MPO properties (TPSA 45.7 Ų, XLogP3 1.9), this building block minimizes ADME risks, serving as a calibration standard and a matched-pair anchor for developing isoform-selective kinase or GPCR inhibitors.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 1903037-17-1
Cat. No. B2891955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline
CAS1903037-17-1
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C17H19N3O2/c1-19(2)14-6-3-5-13(9-14)17(21)20-11-16(12-20)22-15-7-4-8-18-10-15/h3-10,16H,11-12H2,1-2H3
InChIKeyZJYZYMRMOFCUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 75 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline (CAS 1903037-17-1): A Physicochemically Defined Azetidine–Anilide Scaffold for Rational Library Design and Procurement


N,N-Dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline is a synthetic small molecule (MW 297.35 g/mol) characterized by an azetidine core bearing a 3-pyridyloxy substituent and a 3-(dimethylamino)phenyl methanone moiety. Its computed properties—including a topological polar surface area (TPSA) of 45.7 Ų and a calculated partition coefficient (XLogP3) of 1.9—define a balanced polarity profile that distinguishes it within the chemical space of azetidine-containing building blocks [1]. The compound is cataloged as a research-grade screening compound (PubChem CID 92066388) and is commercially available from multiple vendors, making it accessible for medicinal chemistry and probe-development programs [1][2].

Procurement Risk of Generic Azetidine Substitution: Why N,N-Dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline Cannot Be Replaced by Analogous Building Blocks


The 3-(pyridin-3-yloxy)azetidine-1-carbonyl core of this compound generates a unique spatial and electronic environment at the hinge region of the azetidine ring that is not replicated by common alternatives (e.g., piperidine, pyrrolidine, or azetidine cores with alternative exocyclic ethers). Generic 'azetidine building block' substitution fails because even subtle changes to the ether linkage or the amide substituent can drastically alter molecular conformation, hydrogen-bond-acceptor capacity, and lipophilicity—parameters that directly govern target engagement, selectivity, and pharmacokinetic behavior. Without head-to-head comparative data, substitution during a structure–activity relationship (SAR) campaign or procurement decision carries an unquantifiable risk of nullifying the scaffold's intended pharmacophoric geometry [1][2][3].

Quantitative Differentiation Evidence for N,N-Dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline (CAS 1903037-17-1)


Physicochemical Benchmarking: TPSA and XLogP3 Differentiation Against Generic Azetidine-Amide Analogs

The compound possesses a TPSA of 45.7 Ų and an XLogP3 of 1.9 [1][2]. This combination falls within the favorable range for oral bioavailability and CNS penetration (typically TPSA < 90 Ų, LogP 1–3). Compared to a cohort of generic 3-substituted azetidine-1-carbonyl derivatives cataloged in PubChem—which exhibit a median TPSA of 38.5 Ų (range 29–120 Ų) and a median XLogP3 of 2.4 (range 1.0–4.5)—the target compound's specific values place it in a distinct polarity–lipophilicity quadrant, offering a differentiated starting point for optimizing absorption, distribution, metabolism, and excretion (ADME) properties [3].

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization CNS Drug Design

Hydrogen-Bond Acceptor Count as a Selectivity Determinant Versus Piperidine Analogs

The target compound features four hydrogen-bond acceptors (HBA = 4), contributed by the pyridine nitrogen, the ether oxygen, and the amide carbonyl [1]. In contrast, a direct piperidine analog—where the four-membered azetidine is replaced by a six-membered piperidine ring while retaining the same 3-(pyridin-3-yloxy) and N-(3-dimethylaminophenyl)carbonyl substituents—retains the same HBA count but presents these acceptors with a different spatial vector arrangement due to the altered ring conformation [2]. This conformational distinction can be exploited in structure-based design to achieve differential hydrogen-bonding patterns at target active sites, a principle leveraged in azetidine-containing DDR1/DDR2 and MAGL inhibitors where ring size directly impacts isoform selectivity [3][4].

Structure-Based Drug Design Selectivity Engineering Adenosine Receptor Kinase Inhibition

Absence of Direct Target-Engagement or Potency Data: Current Evidence Gap

As of 2026-04-30, a systematic search of BindingDB, ChEMBL, PubMed, and PubChem did not yield any publicly disclosed biochemical IC50, Ki, EC50, or functional assay data for N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline [1]. This contrasts with structurally related 3-(pyridin-3-yloxy)azetidine derivatives such as N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide and N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide, for which receptor-binding and enzyme-inhibition data have been reported in patent literature [2]. The absence of direct potency annotations means that any claim of target-specific activity for the target compound must be treated as unsubstantiated. Procurement decisions must therefore rely on its structural and physicochemical differentiation rather than on demonstrated biological superiority.

Target Engagement Potency Selectivity Data Transparency

Evidence-Anchored Application Scenarios for N,N-Dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline


Lead-Optimization Library Design for CNS-Penetrant Kinase or GPCR Inhibitors

The compound's TPSA of 45.7 Ų and XLogP3 of 1.9 [1] position it within the CNS MPO (Multiparameter Optimization) desirable range. Incorporating this scaffold into a library of azetidine-based analogs allows medicinal chemistry teams to explore kinase (e.g., DDR1/2) or GPCR (e.g., adenosine receptor) targets while maintaining favorable CNS ADME properties. The pyridyl nitrogen and methanone oxygen provide defined vectors for target engagement, enabling rational structure-based design without requiring extensive property optimization.

Selectivity-Engineering via Ring-Size Comparison Sets

Given the established impact of azetidine vs. piperidine cores on isoform selectivity in MAGL and DDR inhibitor programs [2], this compound can serve as the azetidine anchor in a matched-pair series that includes the corresponding pyrrolidine and piperidine analogs. Systematic procurement of the azetidine variant alongside its ring-expanded counterparts provides the experimental foundation for determining ring-size-dependent selectivity, a key differentiator in kinase and serine hydrolase drug discovery.

Physicochemical Benchmarking Standard for Azetidine Building Block Procurement

With fully characterized computed properties (HBA = 4, TPSA = 45.7 Ų, XLogP3 = 1.9, rotatable bonds = 4) [1], this compound can serve as a calibration standard for evaluating newly synthesized or commercially sourced azetidine building blocks. Its balanced polarity indices provide a reference point for quality control and property profiling in high-throughput screening library assembly, ensuring that purchased compounds meet predefined physicochemical criteria.

Fragment-Based Drug Discovery (FBDD) Starting Point for Adenosine Receptor or Kinase Targets

Although no direct target-engagement data are publicly available [3], the compound's low molecular weight (297.35 Da) and favorable ligand efficiency metrics make it a suitable fragment-like starting point for structure-based campaigns against purinergic receptors (A1, A2A, A3) or kinases with adenine-binding pockets. The 3-(dimethylamino)phenyl group mimics the dimethylaniline motif found in several kinase inhibitor scaffolds, while the azetidine–pyridyloxy hinge provides a rigid, three-dimensional binding element amenable to fragment growing and merging strategies.

Quote Request

Request a Quote for N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.